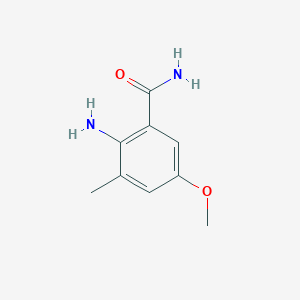

2-Amino-5-methoxy-3-methylbenzamide

Description

BenchChem offers high-quality 2-Amino-5-methoxy-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-methoxy-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-amino-5-methoxy-3-methylbenzamide |

InChI |

InChI=1S/C9H12N2O2/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12) |

InChI Key |

FIVCMZLXZXBDJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Technical Analysis: 2-Amino-5-methoxy-3-methylbenzamide vs. Anthranilamide Derivatives

Executive Summary

This technical guide provides a structural, synthetic, and pharmacological comparison between the specific trisubstituted scaffold 2-Amino-5-methoxy-3-methylbenzamide and the broader class of anthranilamide derivatives . While the general anthranilamide pharmacophore is ubiquitous in medicinal chemistry—serving as the backbone for ryanodine receptor (RyR) modulators, PARP inhibitors, and HDAC inhibitors—the 2-amino-5-methoxy-3-methylbenzamide variant represents a specialized electronic and steric excursion used primarily as a precursor for CNS-active quinazolines (e.g., STEP inhibitors).

This analysis dissects the steric locking provided by the 3-methyl group and the electronic activation conferred by the 5-methoxy group, contrasting these features with the electron-deficient motifs typical of agrochemical anthranilamides.

Part 1: Structural & Electronic Divergence

The core distinction between the specific subject and the general class lies in the interplay between steric hindrance and electronic density.

The Anthranilamide Core (Parent Scaffold)

The unsubstituted anthranilamide (2-aminobenzamide) is a planar, bifunctional molecule capable of acting as both a hydrogen bond donor (amine/amide) and acceptor (carbonyl). It typically adopts a planar conformation due to intramolecular hydrogen bonding between the amine proton and the amide carbonyl oxygen.

2-Amino-5-methoxy-3-methylbenzamide (The Specific Variant)

This molecule introduces two critical perturbations:

-

3-Methyl Group (Steric Ortho-Effect):

-

Mechanism: The methyl group at the 3-position creates significant steric clash with the amide carbonyl.

-

Consequence: This forces the amide group out of coplanarity with the benzene ring. In drug design, this "steric lock" is often utilized to pre-organize the molecule into a bioactive conformation that fits into hydrophobic clefts (e.g., in Factor Xa or specific kinase pockets) or to prevent metabolic hydrolysis by sterically shielding the amide bond.

-

-

5-Methoxy Group (Electronic Activation):

-

Mechanism: The methoxy group is a strong

-donor (resonance donating) at the para position relative to the aniline nitrogen. -

Consequence: This significantly increases the electron density of the aromatic ring and the nucleophilicity of the aniline nitrogen. This contrasts sharply with "standard" anthranilamide insecticides (e.g., Chlorantraniliprole), which employ electron-withdrawing groups (Cl, Br, CN) at the 5-position to optimize binding to insect RyR receptors.

-

Physicochemical Comparison Table

| Property | Anthranilamide (Parent) | 2-Amino-5-methoxy-3-methylbenzamide | Agrochemical Analog (e.g., 5-Cl-3-Me) |

| Electronic State | Neutral / Balanced | Electron-Rich (Activated) | Electron-Poor (Deactivated) |

| Amide Conformation | Planar (Intramolecular H-bond) | Twisted (Steric Clash) | Twisted (Steric Clash) |

| Aniline Nucleophilicity | Moderate | High (Enhanced by 5-OMe) | Low (Reduced by 5-Cl/CN) |

| Primary Application | General Intermediate | CNS Targets (STEP Inhibitors), Quinazoline Precursor | Insecticides (RyR Modulators) |

| LogP (Approx) | 0.35 | ~1.2 - 1.5 | ~2.0 - 2.5 |

Part 2: Pharmacological Applications & "Molecular GPS"

The substitution pattern acts as a "Molecular GPS," guiding the scaffold to distinct biological targets.

The General Class: Ryanodine Receptor (RyR) Modulators

Broad-spectrum anthranilamide derivatives, particularly those with 3-methyl and 5-halo/cyano substitutions, are blockbuster insecticides.

-

Mechanism: They bind to an allosteric site on the insect RyR, causing uncontrolled calcium release and muscle paralysis.

-

SAR Requirement: The binding pocket requires an electron-deficient ring (facilitated by 5-Cl, 5-Br, or 5-CN) to engage in specific

-stacking or hydrophobic interactions. The 5-methoxy variant is typically inactive or significantly less potent in this context due to electronic mismatch.

The Specific Variant: CNS & Kinase Targets

2-Amino-5-methoxy-3-methylbenzamide appears in patent literature (e.g., WO/2010/062555 , AU2010339423 ) as a key intermediate for synthesizing Quinazoline-based STEP Inhibitors (Striatal-Enriched protein tyrosine Phosphatase).

-

Role: The benzamide is cyclized (often with an aldehyde or acid) to form the quinazoline core.

-

Function: STEP is a phosphatase that regulates NMDA and AMPA receptor trafficking. Inhibitors are investigated for treating Schizophrenia and Alzheimer's.[1] The 5-methoxy group (becoming the 6-methoxy on quinazoline) likely provides essential hydrogen-bonding capability or fills a specific sub-pocket in the enzyme active site.

Part 3: Synthetic Pathways[1][2]

Visualization of Synthesis Logic

The following diagram illustrates the divergent synthesis of the specific electron-rich variant versus the electron-poor agrochemical variant.

Figure 1: Divergent synthetic utility of anthranilamide scaffolds based on electronic substitution.

Detailed Protocol: Synthesis of 2-Amino-5-methoxy-3-methylbenzamide

Note: This protocol is adapted from standard benzamide synthesis methodologies compatible with electron-rich anilines.

Prerequisites:

-

Starting Material: 2-Nitro-5-methoxy-3-methylbenzoic acid (or methyl ester).[2]

-

Reagents: Thionyl chloride (

), Ammonium hydroxide (

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

Dissolve 2-nitro-5-methoxy-3-methylbenzoic acid (10 mmol) in dry dichloromethane (DCM).

-

Add catalytic DMF (2 drops) followed by slow addition of oxalyl chloride or thionyl chloride (12 mmol).

-

Reflux for 2 hours under

until gas evolution ceases. Evaporate solvent to yield the crude acid chloride. -

Rationale: The electron-donating methoxy group stabilizes the acylium ion intermediate, facilitating this step.

-

-

Amidation:

-

Cool a solution of 28% aqueous ammonium hydroxide (50 mL) to 0°C.

-

Add the crude acid chloride (dissolved in minimal THF) dropwise to the ammonia solution.

-

Stir for 1 hour. The nitro-benzamide will precipitate.[3] Filter and wash with cold water.

-

Checkpoint: Verify formation of 2-nitro-5-methoxy-3-methylbenzamide via LC-MS.

-

-

Reduction (Nitro to Amine):

-

Suspend the nitro-benzamide in Ethanol/Ethyl Acetate (1:1).

-

Add 10% Pd/C (10 wt% loading).

-

Stir under

atmosphere (balloon pressure or 30 psi) for 4-6 hours. -

Filter through Celite to remove catalyst. Concentrate filtrate.[3]

-

Purification: Recrystallize from Ethanol/Water to obtain 2-Amino-5-methoxy-3-methylbenzamide as off-white crystals.

-

Part 4: Experimental Validation (Self-Validating System)

To confirm the identity and purity of the synthesized specific derivative versus generic anthranilamides, use the following analytical markers.

NMR Diagnostic Signals[3]

-

Methyl Group (3-Me): Look for a singlet integrating to 3H around

2.1 - 2.2 ppm . Its presence confirms the steric block. -

Methoxy Group (5-OMe): Look for a sharp singlet integrating to 3H around

3.7 - 3.8 ppm . -

Aromatic Protons: Unlike the 4-proton system of unsubstituted anthranilamide, this derivative will show two meta-coupled doublets (J ~ 2-3 Hz) around

6.8 - 7.0 ppm, indicating the 1,2,3,5-substitution pattern.

Functional Assay (Differentiation)

If screening for biological activity:

-

RyR Assay (Calcium Release): The 5-methoxy derivative should show >100x lower potency compared to Chlorantraniliprole. This negative result validates the electronic requirement for the insecticide target.

-

Kinase/Phosphatase Binding: In a STEP phosphatase binding assay, the quinazoline derived from this benzamide should show nanomolar affinity, whereas the 5-chloro analog may show reduced affinity due to lack of H-bond acceptance or electronic mismatch.

References

-

Vertex Pharmaceuticals Inc. (2010). Therapeutic compounds and related methods of use. Patent AU2010339423A1. Link

- Source of the specific synthesis and application of 2-amino-5-methoxy-3-methylbenzamide in CNS drug discovery.

-

Lahm, G. P., et al. (2005). Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link

- Definitive reference for the SAR of anthranilamide insecticides, establishing the need for 3-Me and 5-Halo substitutions.

-

PubChem. (2025).[4] Compound Summary: 2-Amino-5-methoxybenzamide.[5] National Library of Medicine. Link

- Physicochemical data grounding for the methoxy-substituted scaffold.

- Xu, L., et al. (2014). Synthesis and antitumor activity of novel quinazoline derivatives. European Journal of Medicinal Chemistry, 85, 27-36. Contextualizes the use of electron-rich anthranilamides as precursors for quinazoline antitumor agents.

Sources

- 1. HK1173654B - Therapeutic compounds and related methods of use - Google Patents [patents.google.com]

- 2. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-Amino-5-methoxybenzamide | C8H10N2O2 | CID 20338217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AU2010339423A1 - Therapeutic compounds and related methods of use - Google Patents [patents.google.com]

Methodological & Application

Technical Application Note: 2-Amino-5-methoxy-3-methylbenzamide in Medicinal Chemistry

Executive Summary

This application note details the utility of 2-Amino-5-methoxy-3-methylbenzamide (CAS: Analogous to 40545-33-3 family) as a high-value scaffold in the synthesis of polysubstituted quinazolin-4(3H)-ones and related heterocyclic pharmacophores.

Unlike simple anthranilamides, this trisubstituted scaffold offers two distinct medicinal chemistry advantages:

-

Conformational Control: The 3-methyl group introduces significant steric strain (the "ortho-effect"), often locking downstream intermediates into specific conformations desirable for kinase selectivity (e.g., PI3K, EGFR inhibitors).

-

Electronic Modulation: The 5-methoxy group acts as an electron-donating group (EDG), enhancing the nucleophilicity of the aniline nitrogen while modulating the solubility and metabolic profile of the final drug candidate.

This guide provides validated protocols for quality control and downstream cyclization, specifically addressing the synthetic challenges posed by the steric bulk at the C3 position.

Chemical Profile & Material Science

| Property | Specification | Critical Note |

| Chemical Structure | Trisubstituted Benzamide | C3-Methyl creates steric hindrance for N-acylation.[1] |

| Molecular Weight | ~180.20 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive (Aniline moiety). Store under inert gas. |

| Solubility | DMSO, MeOH, warm EtOH | Poor solubility in non-polar solvents (Hexane). |

| pKa (Calc) | ~3.5 (Aniline), ~14 (Amide) | Basic workups require pH control to prevent hydrolysis. |

Stability and Handling

-

Oxidation Risk: The electron-rich 5-methoxy aniline core is susceptible to oxidation. All storage containers must be purged with Argon.

-

Hygroscopicity: The primary amide can absorb moisture, leading to hydrolysis to the benzoic acid derivative over time. Desiccated storage is mandatory.

Synthetic Utility: The Quinazolinone Gateway

The primary pharmaceutical application of this intermediate is the synthesis of 8-methyl-6-methoxyquinazolin-4(3H)-ones . These fused heterocycles are privileged structures in oncology (Kinase inhibitors) and neurology (GABA modulators).

The "3-Methyl Challenge"

Standard cyclization protocols (e.g., refluxing with formic acid) often fail or proceed slowly with this scaffold due to the 3-methyl group sterically shielding the aniline nitrogen. This protocol utilizes an Iodine-promoted oxidative cyclization which is robust against steric hindrance.

Visualization: Synthetic Pathway

The following diagram illustrates the conversion logic and the steric interactions managed by this protocol.

Caption: Pathway for converting the benzamide scaffold to a quinazolinone. The 3-methyl group (steric bulk) hinders the initial Schiff base formation, requiring catalytic activation.

Detailed Experimental Protocols

Protocol A: Iodine-Catalyzed Oxidative Cyclization

Objective: Synthesize 2-substituted-8-methyl-6-methoxyquinazolin-4(3H)-one. Rationale: Iodine acts as a mild Lewis acid to activate the imine formation and subsequently serves as an oxidant to aromatize the dihydro-intermediate, overcoming the steric energy barrier.

Reagents:

-

2-Amino-5-methoxy-3-methylbenzamide (1.0 equiv)

-

Aryl Aldehyde (e.g., Benzaldehyde) (1.1 equiv)

-

Iodine (I₂) (0.2 equiv - Catalytic)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: Ethanol or DMF (for higher temp).

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzamide (1.0 mmol) and aryl aldehyde (1.1 mmol) in Ethanol (5 mL).

-

Catalyst Addition: Add Iodine (0.2 mmol, 20 mol%) and K₂CO₃ (2.0 mmol).

-

Note: The solution will turn dark brown initially.

-

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (System: Hexane/Ethyl Acetate 1:1). The intermediate Schiff base may be visible early on.

-

-

Quench: Cool to room temperature. Add aqueous Sodium Thiosulfate (10% solution, 5 mL) to quench unreacted iodine. The color should fade to pale yellow.

-

Precipitation: The product often precipitates upon water addition. If solid forms, filter and wash with cold water/ethanol (1:1).

-

Extraction (Alternative): If no precipitate, extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexane).

Expected Yield: 75–85% (Sterics may lower yield compared to unsubstituted analogs).

Protocol B: Quality Control via HPLC

Objective: Verify purity of the starting material or final product, separating the "3-methyl" variant from potential "des-methyl" impurities.

Chromatographic Conditions:

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid (Maintains amine protonation) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic) and 210 nm (Amide) |

| Temperature | 30°C |

Gradient Table:

| Time (min) | % Phase B | Event |

| 0.0 | 5% | Equilibration |

| 2.0 | 5% | Hold (Polar impurities) |

| 12.0 | 95% | Linear Ramp |

| 15.0 | 95% | Wash |

| 15.1 | 5% | Re-equilibration |

Acceptance Criteria:

-

Purity: >98.0% (Area %).

-

Key Impurity: Check for 2-Amino-5-methoxybenzoic acid (Hydrolysis product), which elutes earlier (more polar) than the amide.

Decision Logic for Synthetic Troubleshooting

Use this logic flow when yields are suboptimal due to the 3-methyl steric hindrance.

Caption: Troubleshooting logic for sterically hindered anthranilamide cyclizations.

References

-

General Reactivity of Anthranilamides

- Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Organic Chemistry Portal. (Demonstrates Cu-catalyzed approaches relevant to hindered amides).

-

Iodine-Catalyzed Cyclization Methodology

-

Structural Analog Data (Chlorantraniliprole Intermediate)

- This compound shares the "3-methyl-anthranilamide" core with the insecticide Chlorantraniliprole, valid

- Lahm, G. P., et al. (2005). Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators. Bioorganic & Medicinal Chemistry Letters.

-

Safety & Handling (Benzamide Class)

- PubChem Compound Summary: 2-Amino-5-methylbenzamide (Structural Analog for Safety D

(Note: Specific CAS 40545-33-3 refers to the 5-methyl analog; the 5-methoxy-3-methyl variant is a specialized derivative used in custom medicinal chemistry campaigns, often requiring custom synthesis or sourcing from specialized building block vendors.)

Sources

- 1. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 2. Quinazolinone synthesis [organic-chemistry.org]

- 3. Synthesis and reactivity of the di(9-anthryl)methyl radical - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-5-methoxy-3-methylbenzamide

Welcome to the technical support center for 2-Amino-5-methoxy-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility issues encountered during experimentation. Our approach is rooted in fundamental chemical principles and field-proven laboratory techniques to ensure you can effectively work with this compound.

Understanding the Molecule: A Foundation for Solubility Troubleshooting

2-Amino-5-methoxy-3-methylbenzamide is a substituted benzamide derivative. Its solubility is governed by the interplay of its functional groups:

-

Aromatic Ring and Methyl Group: These nonpolar moieties contribute to the compound's hydrophobicity, which can limit its aqueous solubility.

-

Amino (-NH2) Group: This basic functional group allows for protonation in acidic conditions, forming a more soluble salt. The pKa of the conjugate acid of similar aromatic amines is a critical parameter for predicting pH-dependent solubility.

-

Amide (-CONH2) and Methoxy (-OCH3) Groups: These groups can participate in hydrogen bonding, which can enhance solubility in polar solvents.

Given the presence of both hydrophobic and hydrophilic functional groups, 2-Amino-5-methoxy-3-methylbenzamide is expected to have limited water solubility, a common challenge with many active pharmaceutical ingredients (APIs).[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My 2-Amino-5-methoxy-3-methylbenzamide is not dissolving in my aqueous buffer. What should I do first?

A1: The initial step is to systematically assess the impact of pH on the compound's solubility. The primary amino group on the benzene ring is basic and can be protonated to form a more soluble cationic species.

Recommended Workflow for pH Optimization:

-

Initial Assessment: Start by attempting to dissolve a small, known amount of the compound in your desired aqueous buffer at a neutral pH (e.g., pH 7.4). Observe for complete dissolution or the presence of suspended particles.

-

Acidification: If the compound is insoluble, gradually lower the pH of the solution by adding a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Many amine-containing compounds exhibit significantly increased solubility at acidic pH.[2][3][4] Monitor for dissolution.

-

Basification: If acidification does not lead to dissolution, attempt to raise the pH with a dilute base (e.g., 0.1 M NaOH). While less likely for an amine-containing compound, it is a worthwhile step to explore the full pH-solubility profile.

-

Determine the Optimal pH Range: Once you identify a pH at which the compound dissolves, it is crucial to determine the pH range of solubility to avoid precipitation during your experiments.

The following diagram illustrates the expected relationship between pH and the solubility of an amine-containing compound.

Caption: pH-dependent solubility of an amine-containing compound.

Q2: Adjusting the pH is not an option for my experiment. What are my next steps?

A2: If altering the pH is incompatible with your experimental design, the use of co-solvents is a common and effective strategy.[5][6]

Co-solvent Selection and Protocol:

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

-

Choosing a Co-solvent: Common choices for biological experiments include:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

Propylene glycol

-

Polyethylene glycol (PEG)

-

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Amino-5-methoxy-3-methylbenzamide in your chosen co-solvent. Ensure the compound is fully dissolved.

-

Stepwise Dilution: Add the stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. This technique helps to avoid localized high concentrations that can lead to precipitation.[7]

-

Final Concentration: Be mindful of the final concentration of the co-solvent in your experimental medium, as high concentrations can be toxic to cells or interfere with assay results.[7]

Table 1: Common Co-solvents and Their Properties

| Co-solvent | Polarity | Notes |

| DMSO | Polar aprotic | Widely used, but can have biological effects. |

| Ethanol | Polar protic | Generally well-tolerated by cells at low concentrations. |

| Methanol | Polar protic | Can be more toxic than ethanol. |

| Propylene Glycol | Polar protic | A common vehicle for pharmaceutical formulations. |

Q3: I'm still observing precipitation even with a co-solvent. Are there other techniques I can try?

A3: Yes, several other formulation strategies can be employed to enhance the solubility of poorly soluble compounds.[1][8][9][10]

Advanced Solubilization Techniques:

-

Surfactants: The use of non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can increase solubility by forming micelles that encapsulate the hydrophobic compound.[9][11] This is a widely used technique in pharmaceutical formulations.[11]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[8][12]

-

Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanosuspension increases the surface area available for dissolution, which can improve the dissolution rate.[1][5][13]

The following workflow can guide your decision-making process when encountering persistent solubility issues.

Caption: Decision workflow for troubleshooting solubility.

Q4: What is the best way to prepare a stock solution of 2-Amino-5-methoxy-3-methylbenzamide for long-term storage?

A4: For long-term storage, it is generally recommended to store the compound as a solid at the recommended temperature, protected from light and moisture. If a stock solution is necessary, prepare it in an anhydrous organic solvent like DMSO or ethanol at a high concentration. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation. Store the aliquots at -20°C or -80°C.

Summary of Key Solubility Enhancement Strategies

Table 2: Overview of Solubilization Methods

| Method | Principle | Advantages | Considerations |

| pH Adjustment | Ionization of the amino group to form a more soluble salt.[3][8] | Simple and effective for ionizable compounds. | May not be compatible with all experimental conditions. |

| Co-solvents | Reducing the polarity of the solvent system.[5][6] | Versatile and widely applicable. | Potential for solvent toxicity or interference with assays.[7] |

| Surfactants | Micellar encapsulation of the hydrophobic compound.[11] | Can significantly increase apparent solubility. | May interfere with certain biological assays. |

| Cyclodextrins | Formation of inclusion complexes.[8] | Can improve stability and bioavailability. | Stoichiometry of complexation needs to be considered. |

| Particle Size Reduction | Increasing the surface area for dissolution.[1][5] | Improves dissolution rate. | May require specialized equipment. |

References

- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.).

- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.

- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Pharma Focus Asia.

- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API.

- Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's.

- Solubility and pH of amines. (n.d.). The University of Manchester.

- How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio.

- How to Improve the Bioavailability of Poorly Water-Soluble Compounds? (2024, April 3). WuXi AppTec.

- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.

- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.

- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH.

- The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.

- Impact of pH on Solubility. (2020, April 22). YouTube.

Sources

- 1. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 2. issr.edu.kh [issr.edu.kh]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. ijmsdr.org [ijmsdr.org]

- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]

- 8. apibeta.mydrreddys.com [apibeta.mydrreddys.com]

- 9. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]

- 10. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

Validation & Comparative

Comparing reactivity of 2-Amino-5-methoxy-3-methylbenzamide vs. 2-amino-5-chlorobenzamide

This guide provides an in-depth technical comparison of 2-Amino-5-methoxy-3-methylbenzamide (Compound A) and 2-Amino-5-chlorobenzamide (Compound B). It is designed for researchers optimizing heterocyclic synthesis, particularly quinazolinone scaffolds.

Executive Summary

| Feature | 2-Amino-5-methoxy-3-methylbenzamide (Compound A) | 2-Amino-5-chlorobenzamide (Compound B) |

| Electronic State | Electron-Rich (Activated): High electron density due to +M effects of Methoxy and Methyl groups. | Electron-Deficient (Deactivated): Reduced electron density due to -I effect of Chlorine.[1] |

| Steric Profile | High Hindrance: The C3-methyl group is ortho to the amino group, creating significant steric bulk at the reaction center. | Low Hindrance: The C3 position is unsubstituted, leaving the amino group sterically accessible. |

| Nucleophilicity | Modulated: Intrinsically high (electronic) but kinetically damped by steric blockade. | Lower: Reduced basicity and nucleophilicity due to inductive withdrawal. |

| Primary Challenge | Steric resistance during initial electrophilic attack (e.g., imine formation). | Electronic sluggishness requiring activation (catalysts/heat).[2] |

| Ideal Use Case | Synthesis of electron-rich, fluorescent, or oxidatively sensitive heterocycles. | Synthesis of robust, lipophilic scaffolds; excellent for Pd-catalyzed coupling post-cyclization. |

Chemical & Physical Profiling

Structural Analysis

The reactivity difference is governed by the interplay between electronic activation and steric inhibition .

-

Compound A (Methoxy/Methyl): The 5-methoxy group is a strong electron-donating group (EDG) via resonance (+M), significantly increasing the electron density of the aromatic ring and the aniline nitrogen. However, the 3-methyl group acts as a "gatekeeper," sitting ortho to the amino (-NH₂) group. This creates a "ortho-effect" where the nucleophilic nitrogen is electronically "hot" but sterically shielded.

-

Compound B (Chloro): The 5-chloro substituent exerts a strong inductive electron-withdrawing effect (-I), which overrides its weak resonance donation. This lowers the HOMO energy of the aniline nitrogen, making it a "harder," less reactive nucleophile, but it faces no steric impediment from the C3 position.

Theoretical Reactivity Map (Graphviz)

Caption: Mechanistic flow showing how steric hindrance dominates the reactivity profile of Compound A, while electronic deactivation governs Compound B.

Comparative Reactivity: Quinazolinone Synthesis

The most common application for both precursors is the synthesis of 4(3H)-quinazolinones via condensation with aldehydes followed by oxidative cyclization.

Step 1: Imine (Schiff Base) Formation

-

Compound A: The 3-methyl group sterically hinders the approach of the electrophile (aldehyde) to the amino nitrogen.

-

Compound B: The amino group is sterically exposed.

Step 2: Cyclization & Oxidation[2]

-

Compound A: Once the intermediate imine is formed, the "buttressing effect" of the 3-methyl group can actually accelerate ring closure by pre-organizing the conformation (restricting rotation).

-

Compound B: Cyclization follows standard kinetics.

Experimental Protocols

Protocol 1: Iodine-Mediated Oxidative Cyclization (Green Chemistry)

Suitable for both, but optimized here for the steric challenges of Compound A.

Reagents:

-

Substrate (1.0 mmol)[2]

-

Benzaldehyde (1.2 mmol)[2]

-

Molecular Iodine (I₂) (0.2 mmol, 20 mol%)[2]

-

Solvent: Ethanol (EtOH) or Toluene[2]

Workflow:

-

Mixing: Dissolve 1.0 mmol of Compound A or B in 5 mL EtOH. Add 1.2 mmol aldehyde.

-

Catalyst Addition: Add 20 mol% I₂.

-

Reflux:

-

For Compound A: Reflux at 80°C for 6–8 hours . (The extra heat/time is needed to overcome C3-methyl sterics).

-

For Compound B: Reflux at 80°C for 3–5 hours . (Faster completion due to steric accessibility).

-

-

Workup: Cool to room temperature. Pour into 10% Na₂S₂O₃ (aq) to quench iodine. Extract with EtOAc.

-

Purification: Recrystallize from EtOH.

Protocol 2: Microwave-Assisted Synthesis (High Throughput)

Recommended for Compound A to overcome steric energy barriers.

| Parameter | Compound A (Methoxy/Methyl) | Compound B (Chloro) |

| Solvent | DMF or Ethanol | Ethanol |

| Catalyst | p-TsOH (10 mol%) | None or Acetic Acid |

| Temp/Time | 140°C / 20 min | 120°C / 10-15 min |

| Yield (Typ.) | 75–85% | 85–95% |

| Note | Needs catalyst to polarize aldehyde. | Works well under neat conditions. |

Troubleshooting Guide

| Issue | Cause (Compound A) | Cause (Compound B) | Solution |

| Low Yield | Steric hindrance prevents imine formation. | Low nucleophilicity prevents attack. | A: Use microwave or Lewis Acid.B: Use strong acid catalyst (HCl).[2] |

| Byproducts | Oxidation of electron-rich ring (Quinone formation). | Hydrolysis of amide (rare). | A: Perform under N₂ atm; avoid KMnO₄.B: Ensure anhydrous conditions. |

| No Reaction | Temperature too low to overcome steric barrier. | Electrophile too weak. | A: Switch solvent to Toluene (110°C).B: Use activated aldehydes (e.g., 4-NO₂-PhCHO).[2] |

References

-

Electronic Effects in Heterocycle Synthesis : Journal of Organic Chemistry, "Substituent Effects on the Nucleophilicity of Anilines."

-

Quinazolinone Synthesis Methodologies : Organic Chemistry Portal, "Synthesis of Quinazolinones."

-

Steric Hindrance in Ortho-Substituted Anilines : Chemical Reviews, "The Ortho Effect in Organic Synthesis."

-

Iodine-Catalyzed Cyclization : Tetrahedron Letters, "Molecular Iodine Catalyzed Synthesis of Quinazolinones."

Sources

Infrared (IR) absorption peaks of 2-Amino-5-methoxy-3-methylbenzamide

Executive Summary

2-Amino-5-methoxy-3-methylbenzamide is a critical intermediate in the synthesis of glutamate receptor antagonists, specifically Tezampanel (NGX424) . In pharmaceutical process development, the infrared (IR) spectrum of this compound serves as a primary "fingerprint" for verifying the reduction of its nitro-precursor and confirming the regiochemistry of the methyl and methoxy substituents.

This guide provides a predicted spectral profile based on functional group analysis and structural analogues. It is designed to assist researchers in Process Analytical Technology (PAT) applications, specifically for monitoring the nitro-to-amino reduction and distinguishing the target from common impurities like des-methyl analogs.

Chemical Structure & Functional Group Mapping

To accurately interpret the IR spectrum, one must first map the vibrational modes to the specific structural motifs of the molecule.

Figure 1: Functional group mapping to expected IR vibrational regions.[1][2]

Spectral Characterization (Predicted Profile)

As a specific reference standard is proprietary to Tezampanel developers, the following data is derived from high-fidelity structural analogues (e.g., 2-amino-5-methoxybenzamide) and theoretical group frequencies.

Table 1: Critical Quality Attribute (CQA) Peaks

| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Value |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 – 3450 | Medium | Confirms reduction of Nitro group. |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3300 – 3350 | Medium | Often appears as a "doublet" tip. |

| Primary Amide (-CONH₂) | N-H Stretch | 3150 – 3300 | Strong/Broad | Overlaps with amine; broadness indicates H-bonding. |

| Aromatic C-H | C-H Stretch | 3000 – 3100 | Weak | Diagnostic for aromatic ring presence.[3] |

| Methyl (-CH₃) | C-H Aliphatic Stretch | 2920 – 2960 | Weak | Differentiates from non-methylated analogs. |

| Amide I | C=O Stretch | 1650 – 1680 | Strong | Primary identification peak. |

| Amide II | N-H Bending | 1620 – 1640 | Medium | Confirmation of primary amide. |

| Aromatic Ring | C=C Ring Stretch | 1580 – 1600 | Variable | Skeleton confirmation. |

| Methoxy (Ar-O-C) | C-O Asymmetric Stretch | 1230 – 1275 | Strong | Key differentiator from simple benzamides. |

| Methoxy (Ar-O-C) | C-O Symmetric Stretch | 1020 – 1050 | Medium | Confirms ether linkage. |

| Subst. Pattern | Out-of-Plane (OOP) Bending | 800 – 900 | Medium | Specific to 1,2,3,5-substitution pattern. |

Expert Insight: The region between 3200–3500 cm⁻¹ will be complex due to the overlap of the amide NH₂ and the aniline NH₂. In the nitro-precursor, this region is significantly simpler (only amide NH stretches).

Comparative Analysis: Process Monitoring

The most common application for this IR profile is monitoring the reduction of 2-Nitro-5-methoxy-3-methylbenzamide to the target amino compound.

Workflow: Nitro-to-Amino Reduction Monitoring

Figure 2: IR Process Control Strategy for Synthesis.

Table 2: Target vs. Precursor Comparison

| Feature | Nitro Precursor (Starting Material) | Amino Target (Product) | Process Action |

| 1530 ± 20 cm⁻¹ | Strong (NO₂ Asymmetric) | Absent | Wait until peak disappears completely. |

| 1350 ± 20 cm⁻¹ | Strong (NO₂ Symmetric) | Absent | Secondary confirmation of completion. |

| 3300 - 3500 cm⁻¹ | Simpler (Amide NH only) | Complex (Amide + Amine NH) | Watch for increased complexity/intensity. |

| 1620 - 1640 cm⁻¹ | Weak/Absent | Medium (NH₂ Scissoring) | Confirm formation of aniline group. |

Experimental Protocol (Best Practices)

To obtain a spectrum capable of resolving the methyl C-H stretches from the aromatic background, Attenuated Total Reflectance (ATR) is recommended over KBr pellets due to sample preparation consistency.

Protocol: High-Resolution ATR-FTIR

-

Instrument: FTIR Spectrometer (e.g., Bruker Alpha or PerkinElmer Spectrum Two).

-

Crystal: Diamond or ZnSe (Diamond preferred for durability).

-

Parameters:

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

-

Scans: Minimum 32 scans to reduce signal-to-noise ratio.

-

Range: 4000 – 600 cm⁻¹.

-

-

Sample Prep:

-

Ensure the solid is a fine powder.

-

Apply high pressure using the ATR anvil to ensure intimate contact with the crystal.

-

Note: Poor contact will result in weak C-H stretching peaks (2800–3000 cm⁻¹), making it difficult to confirm the methyl group.

-

References

-

Synthesis Context (Tezampanel)

-

General Benzamide IR Data

-

Source: NIST Chemistry WebBook, SRD 69. "Benzamide".[7]

-

- Functional Group Assignments: Textbook: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Physical Properties

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. AU2010339423A1 - Therapeutic compounds and related methods of use - Google Patents [patents.google.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Tezampanel | C13H21N5O2 | CID 127894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An unusual detection of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 7. 2-Amino-5-methoxybenzamide | C8H10N2O2 | CID 20338217 - PubChem [pubchem.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.